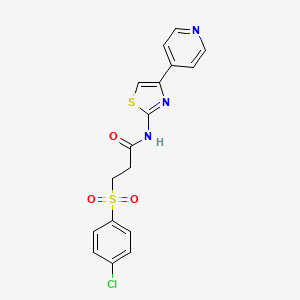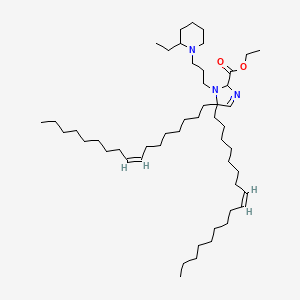![molecular formula C32H62O14 B11935347 tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate: is a complex organic compound that features a tert-butyl ester group and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the esterification of a carboxylic acid with tert-butyl alcohol in the presence of a catalyst. The process may include multiple steps to introduce the ethoxy groups sequentially. Common reagents used in the synthesis include tert-butyl alcohol, carboxylic acids, and ethylene oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the ethoxy chains.
Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used as a building block for the synthesis of more complex molecules. Its extensive ethoxy chain makes it suitable for creating polymers and other macromolecules .
Biology: In biological research, this compound can be used as a linker or spacer in the design of bioconjugates and drug delivery systems. Its ability to form stable ester bonds makes it valuable for attaching bioactive molecules to various carriers[7][7].
Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. The presence of multiple ethoxy groups can enhance the solubility and bioavailability of drug candidates .
Industry: Industrially, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used in the production of specialty chemicals, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with molecular targets through ester bonds and ethoxy linkages. The compound can act as a carrier or linker, facilitating the delivery of bioactive molecules to specific sites within biological systems . The pathways involved may include enzymatic hydrolysis of the ester bonds, leading to the release of active agents .
Comparison with Similar Compounds
- tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-butyl 3-(2-cyanoethoxy)propanoate
Comparison: Compared to similar compounds, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate stands out due to its extensive ethoxy chain, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring long-chain linkers or spacers .
Properties
Molecular Formula |
C32H62O14 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H62O14/c1-32(2,3)46-30(33)7-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-45-31-6-4-5-8-44-31/h31H,4-29H2,1-3H3 |
InChI Key |
OKVTYYTYCSWYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)
![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)


![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
![[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)
![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)
![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

